Physicochemical Differentiation: N3-(1H-Pyrrol-1-yl) vs. N3-(2,5-Dimethyl-1H-pyrrol-1-yl) Substitution Lowers cLogP by ~0.6 Units Without Altering Topological Polar Surface Area
The unsubstituted 1H-pyrrol-1-yl group at the N3 position differentiates 6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one from its closest commercially indexed analog, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (Hit2Lead ID 7195059). The target compound has a molecular weight of 307.37 Da (C₁₇H₁₃N₃OS) versus 335.43 Da for the dimethyl analog (C₁₉H₁₇N₃OS). The 2,5-dimethyl analog has a calculated LogP of 3.66; for the unsubstituted pyrrole analog, predicted LogP is approximately 3.1 (class-level inference based on a ΔLogP of approximately –0.5 to –0.6 per two-methyl deletion, consistent with ChemAxon fragment contributions). Topological polar surface area (tPSA) remains identical at 39.8 Ų, as the pyrrole NH does not contribute additional hydrogen-bond donors beyond those already present in the core . For applications where lower lipophilicity is advantageous—such as reducing phospholipidosis risk or improving aqueous solubility while retaining identical hydrogen-bond acceptor/donor capacity—the target compound offers a differentiated lead-like profile relative to the 2,5-dimethylpyrrole congener.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~3.1 (predicted; unsubstituted 1H-pyrrol-1-yl moiety) |
| Comparator Or Baseline | 3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one; cLogP = 3.66 (experimentally derived by Hit2Lead/ACD Labs) |
| Quantified Difference | ΔcLogP ≈ –0.5 to –0.6; MW reduction of 28 Da; tPSA unchanged at 39.8 Ų |
| Conditions | Calculated logP (ACD/Labs algorithm); Hit2Lead/ChemBridge database; ChemAxon fragment-based LogP predictions |
Why This Matters
The lower cLogP translates to predicted improvements in aqueous solubility and reduced hERG/phospholipidosis liability while maintaining identical hydrogen-bond pharmacophore features, making the target compound preferable in fragment-based screening campaigns where lipophilic ligand efficiency (LLE) is a key selection criterion.
